1-methyl-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-2-carboxamide
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Overview
Description
1-methyl-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-2-carboxamide is a complex organic compound that features both indole and quinazolinone moieties. These structures are known for their significant biological activities and are often found in various pharmacologically active compounds. The compound’s unique structure makes it a subject of interest in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole ring . The quinazolinone moiety can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the quinazolinone carbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction could produce various reduced forms of the indole or quinazolinone rings.
Scientific Research Applications
1-methyl-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-methyl-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The indole and quinazolinone moieties can bind to various enzymes and receptors, modulating their activity. This can lead to effects such as inhibition of cell proliferation, induction of apoptosis, or antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Quinazolinone derivatives: These compounds share the quinazolinone moiety and exhibit similar biological activities.
Indole derivatives: Compounds with the indole structure are known for their wide range of pharmacological properties.
Uniqueness
1-methyl-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-2-carboxamide is unique due to the combination of both indole and quinazolinone moieties in a single molecule. This dual structure enhances its potential biological activities and makes it a valuable compound for drug development and research .
Properties
Molecular Formula |
C20H18N4O2 |
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Molecular Weight |
346.4 g/mol |
IUPAC Name |
1-methyl-N-[2-(4-oxoquinazolin-3-yl)ethyl]indole-2-carboxamide |
InChI |
InChI=1S/C20H18N4O2/c1-23-17-9-5-2-6-14(17)12-18(23)19(25)21-10-11-24-13-22-16-8-4-3-7-15(16)20(24)26/h2-9,12-13H,10-11H2,1H3,(H,21,25) |
InChI Key |
HHBALGDKTQAAJH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)NCCN3C=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
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